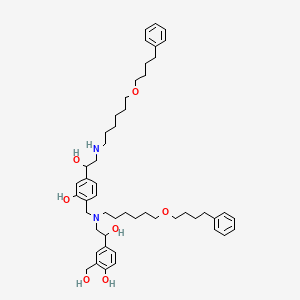
(E)-N-Desmethyl-N-formyl Doxepin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of (E)-N-Desmethyl-N-formyl Doxepin involves the desmethylation and formylation of Doxepin. The synthetic route typically includes the following steps:
Desmethylation: Doxepin undergoes N-demethylation to form N-desmethyldoxepin.
Formylation: N-desmethyldoxepin is then formylated to produce this compound.
Industrial production methods for this compound are not widely documented, but the process generally involves standard organic synthesis techniques under controlled conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
(E)-N-Desmethyl-N-formyl Doxepin can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the formyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions include hydroxylated derivatives, reduced amines, and substituted formyl compounds .
Aplicaciones Científicas De Investigación
(E)-N-Desmethyl-N-formyl Doxepin has several scientific research applications:
Analytical Chemistry: It is used as a reference standard in the development and validation of analytical methods for Doxepin and its metabolites.
Pharmacokinetics: Researchers use it to study the pharmacokinetics and metabolism of Doxepin in biological systems.
Toxicology: It is employed in toxicity studies to understand the safety profile of Doxepin and its derivatives.
Pharmaceutical Development: This compound is used in the formulation and quality control of pharmaceutical products containing Doxepin.
Mecanismo De Acción
The mechanism of action of (E)-N-Desmethyl-N-formyl Doxepin is closely related to that of Doxepin. It primarily acts by inhibiting the reuptake of norepinephrine and serotonin, thereby increasing their levels in the synaptic cleft . This action enhances neurotransmission and alleviates symptoms of depression and anxiety. The compound also exhibits antihistaminic and anticholinergic properties, contributing to its sedative effects .
Comparación Con Compuestos Similares
(E)-N-Desmethyl-N-formyl Doxepin can be compared with other similar compounds, such as:
Doxepin: The parent compound, used widely as an antidepressant and anxiolytic.
N-desmethyldoxepin: A metabolite of Doxepin with similar pharmacological properties.
Amitriptyline: Another tricyclic antidepressant with a similar mechanism of action.
Nortriptyline: A metabolite of Amitriptyline, also used as an antidepressant.
The uniqueness of this compound lies in its specific use in analytical and quality control applications, making it an essential compound in pharmaceutical research and development .
Propiedades
IUPAC Name |
N-[(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)propyl]-N-methylformamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-20(14-21)12-6-10-17-16-8-3-2-7-15(16)13-22-19-11-5-4-9-18(17)19/h2-5,7-11,14H,6,12-13H2,1H3/b17-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVYCYABWFVNIZ-LICLKQGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70730867 |
Source


|
| Record name | N-[(3E)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)propyl]-N-methylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250331-52-3 |
Source


|
| Record name | N-[(3E)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)propyl]-N-methylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B589563.png)





